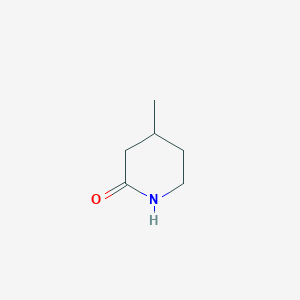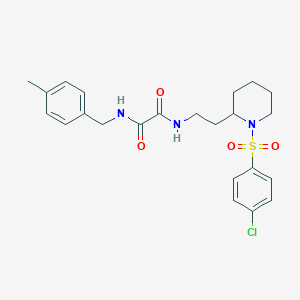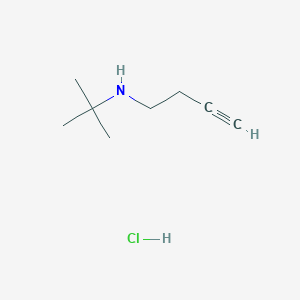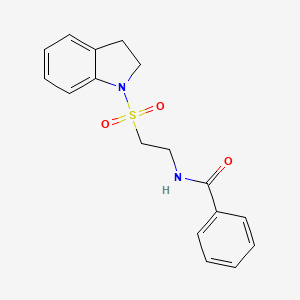
4-Methylpiperidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methylpiperidin-2-one is a heterocyclic organic compound with the molecular formula C6H11NO. It is a derivative of piperidine, featuring a methyl group at the fourth position and a ketone functional group at the second position. This compound is of significant interest due to its versatile applications in organic synthesis and pharmaceutical development .
Mecanismo De Acción
Target of Action
It is known that piperidine derivatives, a group to which 4-methylpiperidin-2-one belongs, are present in more than twenty classes of pharmaceuticals . They play a significant role in the pharmaceutical industry and are used in various therapeutic applications .
Mode of Action
Piperidine derivatives are known to interact with their targets in a variety of ways, leading to different therapeutic effects . For instance, some piperidine derivatives have been found to exhibit anti-cancer, anti-viral, anti-malarial, anti-microbial, anti-fungal, anti-hypertensive, analgesic, anti-inflammatory, anti-Alzheimer, anti-psychotic, and/or anti-coagulant effects .
Biochemical Pathways
Piperidine derivatives are known to affect a wide range of biochemical pathways due to their diverse pharmacological activities .
Result of Action
Piperidine derivatives are known to have a wide range of effects at the molecular and cellular level, depending on their specific mode of action .
Análisis Bioquímico
Biochemical Properties
4-Methylpiperidin-2-one has been found to interact with various enzymes, proteins, and other biomolecules. It is involved in a wide variety of biochemical reactions. For instance, it has been used in the synthesis of 2,6-diaryl-3-methyl-4-piperidones, a process that involves a Mannich reaction .
Molecular Mechanism
The molecular mechanism of action of this compound is complex and multifaceted. It is known to participate in various reactions at the molecular level, including binding interactions with biomolecules and changes in gene expression .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 4-Methylpiperidin-2-one can be synthesized through various methods. One common approach involves the cyclization of 4-methylaminobutanol in the presence of a dehydrating agent such as phosphorus oxychloride. Another method includes the hydrogenation of 4-methylpyridine-2-one using a suitable catalyst .
Industrial Production Methods: In industrial settings, this compound is often produced via the catalytic hydrogenation of 4-methylpyridine-2-one. This process typically employs a palladium or platinum catalyst under high pressure and temperature conditions to achieve high yields .
Análisis De Reacciones Químicas
Types of Reactions: 4-Methylpiperidin-2-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: The ketone group can be reduced to form 4-methylpiperidine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: this compound N-oxide.
Reduction: 4-Methylpiperidine.
Substitution: N-alkyl or N-acyl derivatives.
Aplicaciones Científicas De Investigación
4-Methylpiperidin-2-one is widely used in scientific research due to its versatile properties:
Chemistry: It serves as a building block for the synthesis of various heterocyclic compounds.
Biology: It is used in the synthesis of biologically active molecules, including potential drug candidates.
Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of analgesics and anti-inflammatory agents.
Industry: It is utilized in the production of agrochemicals and specialty chemicals
Comparación Con Compuestos Similares
Piperidin-2-one: Lacks the methyl group at the fourth position.
4-Methylpiperidine: Lacks the ketone functional group.
2,6-Dimethylpiperidin-4-one: Features additional methyl groups at the second and sixth positions
Uniqueness: 4-Methylpiperidin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both a methyl group and a ketone functional group allows for diverse chemical transformations and potential therapeutic applications .
Propiedades
IUPAC Name |
4-methylpiperidin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO/c1-5-2-3-7-6(8)4-5/h5H,2-4H2,1H3,(H,7,8) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTSGHGGLRADEFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCNC(=O)C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]acetate](/img/structure/B2599790.png)


![N-(3-chloro-4-methylphenyl)-2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B2599798.png)




![N-(adamantan-1-yl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxamide](/img/structure/B2599806.png)
![(Z)-methyl 2-(6-methyl-2-((2-phenoxyacetyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2599807.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)acetamide](/img/new.no-structure.jpg)
![2-(2-chlorophenyl)-N-[(phenylcarbamothioyl)amino]acetamide](/img/structure/B2599810.png)
![4-(Tert-butyl)phenyl 2-[(4-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-quinazolinyl ether](/img/structure/B2599811.png)
